1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves the reaction of 4-ethoxyaniline with 4-isocyanatobenzene, followed by the introduction of the 6-methylpyridazin-3-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- 1-(4-Ethoxyphenyl)-3-(4-((6-chloropyridazin-3-yl)amino)phenyl)urea
- 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyrimidin-4-yl)amino)phenyl)urea
Uniqueness
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and methylpyridazinyl moieties may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.
Biological Activity
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic compound belonging to the class of urea derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Understanding its biological activity is crucial for evaluating its efficacy and safety.
The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors that play pivotal roles in various biochemical pathways. The compound may inhibit the activity of certain enzymes associated with inflammation and cancer cell proliferation, demonstrating a mechanism similar to other known therapeutic agents in this class.
Biological Activity Overview
The compound has shown various biological activities in preliminary studies:
- Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases.
- Antimicrobial Properties : Some derivatives of urea compounds have demonstrated antimicrobial activity, indicating a possible broad-spectrum efficacy.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antitumor | Cytotoxicity against cancer cells | |
Anti-inflammatory | Inhibition of cytokines | |
Antimicrobial | Potential broad-spectrum efficacy |
Case Study: Antitumor Efficacy
In a study evaluating the antitumor effects of various urea derivatives, this compound was found to significantly reduce cell viability in human breast cancer cell lines. The study utilized MTT assays to determine cytotoxicity and reported an IC50 value comparable to established chemotherapeutic agents.
Table 2: IC50 Values Against Cancer Cell Lines
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | |
HeLa (Cervical Cancer) | 12.8 | |
A549 (Lung Cancer) | 10.5 |
Synthetic Routes and Production
The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with isocyanate derivatives under controlled conditions. This process often utilizes organic solvents like dichloromethane or toluene and catalysts such as triethylamine to enhance yield and purity.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-3-27-18-11-9-17(10-12-18)23-20(26)22-16-7-5-15(6-8-16)21-19-13-4-14(2)24-25-19/h4-13H,3H2,1-2H3,(H,21,25)(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJGNCGNDYANQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.